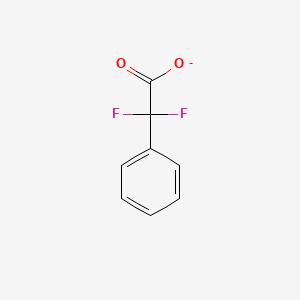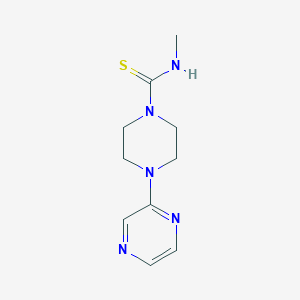
2-Methoxy-3-cyano-1-naphthoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-cyano-1-naphthoyl chloride: is an organic compound that belongs to the class of naphthoyl chlorides It is characterized by the presence of a cyano group, a methoxy group, and a naphthoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-cyano-1-naphthoyl chloride typically involves the reaction of 3-cyano-2-methoxy-1-naphthoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into a chloride group. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2-Methoxy-3-cyano-1-naphthoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine, pyridine).
Reduction Reactions: Reducing agents (lithium aluminum hydride, hydrogen gas with catalysts), solvents (ether, ethanol).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products Formed:
Substitution Reactions: Amides, esters, thioesters.
Reduction Reactions: Amines.
Oxidation Reactions: Hydroxyl derivatives.
科学的研究の応用
2-Methoxy-3-cyano-1-naphthoyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: Researchers use this compound to study its potential biological activities, including its interactions with enzymes and receptors.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.
作用機序
The mechanism of action of 2-Methoxy-3-cyano-1-naphthoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The chloride group can undergo substitution reactions, leading to the formation of derivatives with different biological activities. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
2-Ethoxy-1-naphthoyl chloride: Similar in structure but with an ethoxy group instead of a methoxy group.
3-Cyano-1-naphthoyl chloride: Lacks the methoxy group, which affects its reactivity and applications.
2-Methoxy-1-naphthoyl chloride:
Uniqueness: 2-Methoxy-3-cyano-1-naphthoyl chloride is unique due to the presence of both a cyano group and a methoxy group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C13H8ClNO2 |
|---|---|
分子量 |
245.66 g/mol |
IUPAC名 |
3-cyano-2-methoxynaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C13H8ClNO2/c1-17-12-9(7-15)6-8-4-2-3-5-10(8)11(12)13(14)16/h2-6H,1H3 |
InChIキー |
ZEIKSACPSHZQQK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1C#N)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


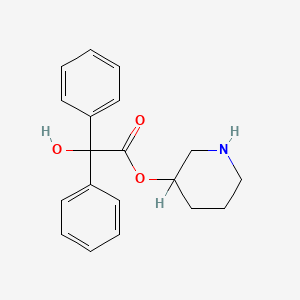
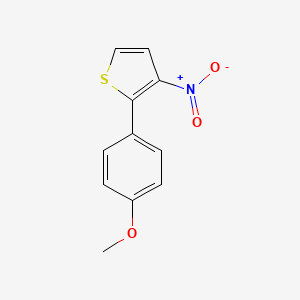
![5-Bromo-8-methoxy[1,6]naphthyridine-7-carboxylic acid](/img/structure/B8366839.png)
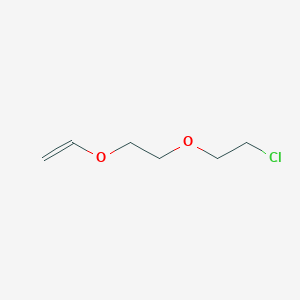
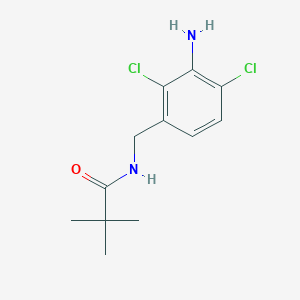
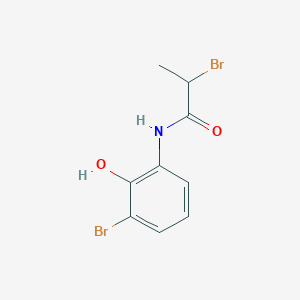
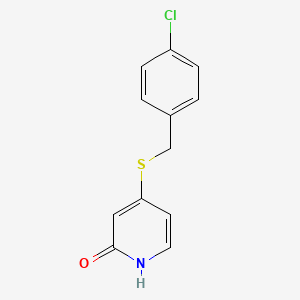
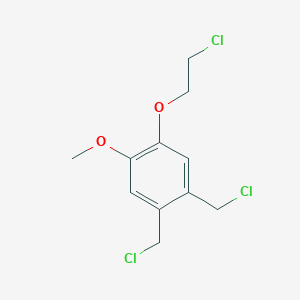


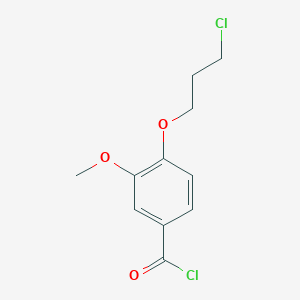
![9-Chloro-2,3,4,5-tetrahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B8366907.png)
